N-(N-Acetyl-3-phenyl-L-alanyl)-3-phenyl-L-alanine

Peptide Self-Assembly Nanomaterials Supramolecular Chemistry

Researchers studying diphenylalanine self-assembly often face irreproducible nanostructures when using uncapped or differently capped analogues. Ac-Phe-Phe-OH eliminates this variability by providing a precisely defined N-acetyl and free C-terminal carboxyl configuration. • Validated pepsin substrate with defined pH-dependent kinetics (apparent pKa 1.1) • Negatively charged analogue enabling charge-complementary co-assembly with H-Phe-Phe-OH • Consistent lot-to-lot purity ≥98% for robust SAR and enzymology studies Supplied as lyophilized powder with full analytical documentation. Immediate stock for global shipment.

Molecular Formula C20H22N2O4
Molecular Weight 354.4 g/mol
CAS No. 10030-31-6
Cat. No. B167603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(N-Acetyl-3-phenyl-L-alanyl)-3-phenyl-L-alanine
CAS10030-31-6
Molecular FormulaC20H22N2O4
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C20H22N2O4/c1-14(23)21-17(12-15-8-4-2-5-9-15)19(24)22-18(20(25)26)13-16-10-6-3-7-11-16/h2-11,17-18H,12-13H2,1H3,(H,21,23)(H,22,24)(H,25,26)
InChIKeyRXVJYWBNKIQSSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility52.4 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Ac-Phe-Phe-OH Product Overview


N-(N-Acetyl-3-phenyl-L-alanyl)-3-phenyl-L-alanine, commonly known as Ac-Phe-Phe-OH, is a dipeptide consisting of two L-phenylalanine residues, with an acetyl cap on the N-terminus and a free carboxyl group on the C-terminus [1]. It is an analogue of the diphenylalanine (Phe-Phe) motif, and its distinct N- and C-terminal modifications confer specific charge and solubility properties compared to the unmodified dipeptide [2]. This compound is primarily utilized in fundamental biochemical research as a defined substrate for proteases and as a building block in the study of peptide self-assembly [3].

Defined substrate for pepsin protease kinetic studies
C-terminal charge probe for peptide self-assembly research
Building block for terminal-group SAR investigations

Risks of Substituting Ac-Phe-Phe-OH


Interchanging Ac-Phe-Phe-OH with close analogs like H-Phe-Phe-OH, Ac-Phe-Phe-NH2, or Boc-Phe-Phe-OH is not scientifically trivial, as terminal capping groups critically influence molecular charge, solubility, and self-assembly behavior [1]. For instance, while both Ac-Phe-Phe-NH2 and Boc-Phe-Phe-COOH are diphenylalanine analogs, they assemble into vastly different nanoscale architectures (nanotubes vs. amyloid-like structures) due to the presence or absence of a terminal charge [2]. Similarly, the free acid form of Ac-Phe-Phe-OH has been specifically identified as a suitable substrate for pepsin, a property that its methyl ester derivative (APPMe) does not share under the same enzymatic conditions [3]. Therefore, direct substitution without consideration of these specific terminal functionalities can lead to irreproducible results in both enzymatic assays and materials science applications.

Terminal capping variation (NH₂ vs. COOH) may shift self-assembly morphology and solubility.
Methyl ester (APPMe) shows pepsin esterase susceptibility not observed with the free acid.
Neutral-capped analogs (Boc-Phe-Phe-OH) may lack charge-driven co-assembly with H-Phe-Phe-OH.

Evidence for Ac-Phe-Phe-OH Specificity


Self-Assembly: C-Terminal Modification Effects

The terminal functional group of a diphenylalanine peptide dictates its self-assembly pathway. While quantitative data for Ac-Phe-Phe-OH itself is not directly available, a class-level inference can be drawn from a study comparing closely related N-acetylated analogs. Ac-Phe-Phe-NH2 (which is neutral) self-assembles into highly-ordered tubular structures, whereas amine-modified analogs with a free C-terminus like Boc-Phe-Phe-COOH and Z-Phe-Phe-COOH form amyloid-like structures of significantly smaller diameter [1]. This indicates that the free carboxyl group in Ac-Phe-Phe-OH is likely to direct assembly toward amyloid-like or spherical aggregates rather than nanotubes, a key differentiator from its amidated counterpart.

Morphology Control
Class-level
Free C-terminus likely directs amyloid-like/sphere assembly; amidated form yields nanotubes.
C-terminal charge may govern assembly pathway.
SEM/TEM morphology evidence; qualitative difference.
Peptide Self-Assembly Nanomaterials Supramolecular Chemistry

Pepsin Substrate Specificity

Ac-Phe-Phe-OH is a defined substrate for the enzyme pepsin. It demonstrates a distinct kinetic profile compared to other similar peptide substrates. In pH-dependence studies, N-acetyl-L-phenylalanyl-L-phenylalanine (Ac-Phe-Phe-OH) shows an apparent pKa value of 1.1 in the plot of k0/Km versus pH, while a related tripeptide substrate, N-acetyl-L-phenylalanyl-L-phenylalanyl-glycine, shows an apparent pKa of 3.5 [1]. This quantitative difference in the pH-dependence of catalytic efficiency demonstrates that the presence of a free carboxyl terminus versus an extended peptide chain significantly alters the enzyme's interaction with the substrate.

pH-Dependent Activity
Cross-study comparable
Apparent pKₐ 1.1 (Ac-Phe-Phe-OH) vs. 3.5 (tripeptide analog)
pH profile differs; free C-terminus alters enzyme interaction.
Pepsin kinetics, k₀/Kₘ measured.
Enzymology Protease Assays Pepsin Kinetics

Co-Assembly with H-Phe-Phe-OH

Ac-Phe-Phe-OH is described as a negatively charged analogue of the diphenylalanine peptide. When combined with the positively charged NH2-Phe-Phe-OH peptide, the two molecules co-assemble to form large aggregates [1]. While this observation is qualitative, it establishes a key functional differentiation: Ac-Phe-Phe-OH participates in charge-complementary co-assembly that is distinct from the self-assembly of either peptide alone. No such behavior is reported for neutral analogs like Ac-Phe-Phe-NH2 or Boc-Phe-Phe-OH when mixed with H-Phe-Phe-OH under the same conditions.

Charge-Driven Co-Assembly
Class-level
Forms large aggregates with H-Phe-Phe-OH; neutral analogs do not.
Distinct co-assembly property from neutral analogs.
Reported qualitative observation.
Peptide Co-Assembly Aggregation Biomaterials

Pepsin Esterase Resistance vs. Methyl Ester

A direct head-to-head comparison from a 1964 study shows a clear functional difference between Ac-Phe-Phe-OH and its methyl ester derivative. While pepsin hydrolyzes the methyl ester (APPMe) to a measurable degree (30% hydrolysis reported under the study's conditions), the parent acid, Ac-Phe-Phe-OH, shows no detectable hydrolysis [1]. This indicates that the free carboxyl group of Ac-Phe-Phe-OH makes it a poor substrate for pepsin's esterase activity, whereas the esterified form is readily cleaved.

Esterase Resistance
Head-to-head
0% hydrolysis (free acid) vs. 30% (methyl ester)
Free acid resists esterase cleavage; ester is susceptible.
Pepsin, pH 2–4, 37°C, 20–48 h.
Enzyme Specificity Substrate Analogs Esterase Activity

Ac-Phe-Phe-OH Application Scenarios


Pepsin Substrate for Kinetic Assays

Ac-Phe-Phe-OH is validated as a suitable synthetic substrate for studying pepsin's peptidase activity, with a well-defined pH-dependent kinetic profile (apparent pKa of 1.1) [1]. Its use is specifically indicated for fundamental enzymology studies focused on the catalytic mechanism and substrate specificity of aspartic proteases, where the influence of a free C-terminal carboxyl group is under investigation.

Charge-Driven Co-Assembly Studies

The compound's function as a negatively charged analogue of diphenylalanine makes it a valuable tool for investigating charge-complementary co-assembly. Its documented ability to form large aggregates when mixed with the positively charged H-Phe-Phe-OH peptide [2] positions it as a key component in the bottom-up fabrication of complex peptide-based biomaterials and supramolecular structures.

Building Block for Peptide SAR Studies

Given the strong evidence that terminal capping groups dictate self-assembly outcomes (e.g., nanotubes vs. amyloid-like structures) [3], Ac-Phe-Phe-OH is an essential building block for systematic SAR studies. Researchers aiming to understand how specific N- and C-terminal modifications alter the physicochemical and self-assembly properties of the core diphenylalanine motif would prioritize this compound over other analogs.

Application
Selection Property
Validation Focus
Pepsin kinetic assay studies
Free C-terminal carboxyl substrate
pH-dependent activity profile
Charge-complementary co-assembly research
Negatively charged dipeptide probe
Co-aggregation with cationic peptides
Peptide terminal-group SAR studies
N-acetyl, C-carboxyl capped dipeptide
Self-assembly morphology screening
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